2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a hybrid molecule featuring two pharmacologically significant moieties: a 1,3-dioxoisoindolin-2-yl group and a dibenzo[b,f][1,4]oxazepin core. The methyl substituent at position 8 on the dibenzooxazepin ring may influence lipophilicity and steric interactions, which are critical for biological activity . Structural characterization of such compounds often relies on crystallographic tools like SHELXL, which refines small-molecule structures with high precision .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-13-6-8-20-18(10-13)26-22(29)17-11-14(7-9-19(17)32-20)25-21(28)12-27-23(30)15-4-2-3-5-16(15)24(27)31/h2-11H,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQIPPYGWNGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, followed by the introduction of the oxazepine ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dibenzooxazepin Core
A key structural analog is N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (PubChem entry). The substitution of a chloro group at position 8 (vs. methyl in the target compound) introduces differences in electronic and steric properties:
- Methyl groups are lipophilic and may improve membrane permeability, which is advantageous in drug design .
2-Oxoindoline Derivatives
Several 2-oxoindoline-based analogs (e.g., compounds 2, 18, 15, and IK from Egyptian Journal of Basic and Applied Sciences) share the acetamide backbone but differ in substituents (Table 1):
- Compound 2 substitutes a phenethyl group, enhancing aromatic interactions.
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Biological Implications |
|---|---|---|---|---|
| Target Compound | Dibenzooxazepin + Dioxoisoindolin | 8-Methyl, 1,3-dioxoisoindolin-2-yl | ~437.4* | Enhanced lipophilicity, H-bond acceptor |
| 8-Chloro Analog (PubChem) | Dibenzooxazepin + Dioxoisoindolin | 8-Chloro, 1,3-dioxoisoindolin-2-yl | ~457.8* | Halogen bonding, reduced permeability |
| Compound 2 (EJBAS) | 2-Oxoindoline | Phenethyl, hydroxy | ~350.4 | Aromatic interaction, moderate solubility |
| Compound 18 (EJBAS) | 2-Oxoindoline | Naphthalen-1-yl, hydroxy | ~398.4 | High π-stacking, bulky substituent |
*Estimated based on structural formula.
Diazepin and Quinazoline Derivatives
The compound (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide () shares a diazepin core but incorporates a pyrimidopyrimidine group. This structural complexity may enhance kinase inhibition but reduce synthetic accessibility compared to the target compound’s simpler dibenzooxazepin framework .
Research Findings and Implications
- Structural Insights : SHELX-based refinements (e.g., SHELXL) have been critical in resolving the conformations of similar compounds, particularly for assessing bond angles and torsional strain in the dibenzooxazepin ring .
- Synthetic Challenges : The dioxoisoindolin moiety may introduce stability issues under basic conditions, a problem less prevalent in 2-oxoindoline derivatives .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.35 g/mol. The compound features a complex structure that includes a dioxoisoindoline moiety and a dibenzo[b,f][1,4]oxazepine framework.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O6 |
| Molecular Weight | 367.35 g/mol |
| Number of Heavy Atoms | 27 |
| Number of Aromatic Atoms | 12 |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
| GI Absorption | High |
Antioxidant Activity
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant antioxidant properties. The compound demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Antioxidant activity is often assessed using assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The compound's ability to donate electrons helps neutralize free radicals, thus mitigating cellular damage.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its antimicrobial efficacy was evaluated through disk diffusion methods.
Case Study: Antimicrobial Efficacy
A study demonstrated that the compound exhibited inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones were measured to assess the compound's effectiveness compared to standard antibiotics.
| Microbe | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
Antidiabetic Activity
The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is significant for managing diabetes. In silico docking studies revealed strong binding affinities with the α-glucosidase enzyme.
Docking Study Results
The docking analysis indicated that the compound binds effectively to the active site of α-glucosidase, suggesting its potential as a therapeutic agent for diabetes management.
Neuroprotective Effects
Emerging research suggests that compounds similar to this one may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
